molecular formula C8H16ClNO B3015910 [(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride CAS No. 2253629-74-0

[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride

Cat. No. B3015910
M. Wt: 177.67
InChI Key: MDMDEKCVTBLHEN-HZIXLPQISA-N
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Description

[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride, also known as muscimol, is a psychoactive compound found in certain mushroom species. It has been used for medicinal purposes in traditional medicine and has gained popularity in recent years as a recreational drug. However,

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Carbocyclic Nucleosides : This compound has been utilized in the synthesis of novel carbocyclic nucleosides derived from various bicyclo[2.2.1]heptane compounds. These nucleosides are of interest due to their potential biological activity and structural uniqueness (Hřebabecký et al., 2006).

  • Enantioselective and Regioselective Hydrolyses : Studies have demonstrated the use of enzymes for the enantioselective and regioselective hydrolyses of related bicyclo[2.2.1]heptane compounds. These reactions provide insights into the synthesis of optically active forms of these compounds (Naemura et al., 1990).

  • Structural Analysis via Spectral Techniques : Spectral analysis methods like FTIR, HR-MS, and NMR have been employed to establish the structure of related compounds. These techniques are crucial for confirming the molecular configuration and purity of such compounds (Nesterkina et al., 2017).

  • Chromatographic Separation of Enantiomers : High-performance liquid chromatographic methods have been developed for separating and identifying enantiomers of related bicyclic amino alcohols. This is vital for understanding the stereochemistry of such compounds (Péter et al., 2001).

  • Development of Nucleoside Analogues : Further research has been conducted on the synthesis of thymine and purine analogues from these types of bicyclic compounds. This is significant for exploring potential therapeutic applications of these nucleoside analogues (Dejmek et al., 2007).

  • Synthesis of β-Lactam Enantiomers : Studies have explored the preparation of β-lactam enantiomers via reactions involving amino acids derived from bicyclic compounds. This has implications in medicinal chemistry, particularly in antibiotic development (Szakonyi et al., 2010).

  • Asymmetric Synthesis Applications : Research into asymmetric synthesis using derivatives of bicyclic compounds like [(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride has led to the production of various stereochemically complex molecules, contributing to the field of stereoselective synthesis (Hünenberger et al., 1994).

properties

IUPAC Name

[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-8-3-5-1-6(8)2-7(5)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6-,7+,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMDEKCVTBLHEN-HZIXLPQISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride

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